Structural Differentiation: 2-Chlorophenylacetyl vs. Unsubstituted Core (CAS 1493157-01-9) – Impact on Target Engagement Potential
The target compound carries a 2-chlorophenylacetyl group at the azetidine N-position, whereas the commercially available 1-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9) lacks this substituent entirely (R = H) . According to the generic formula (I) disclosed in the Spinifex AT₂ receptor antagonist patent family, the R¹ substituent (corresponding to the N-acyl group on the azetidine ring) is a critical determinant of AT₂ receptor binding, with aromatic-acyl groups being explicitly required for potent antagonism [1]. The unsubstituted core is consequently predicted to be inactive or substantially less active as an AT₂ receptor antagonist. This structural difference makes 1903611-38-0 the appropriate choice for any experiment designed to probe AT₂ receptor pharmacology, whereas CAS 1493157-01-9 serves as a potential negative-control scaffold or synthetic intermediate .
| Evidence Dimension | Presence of aromatic N-acyl substituent required for AT₂ receptor antagonist activity |
|---|---|
| Target Compound Data | 2-Chlorophenylacetyl group present at azetidine N-position (MW 306.75) |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9): no N-acyl substituent (R = H; MW 154.17) |
| Quantified Difference | Structural presence/absence; quantitative AT₂ binding data not publicly available for either compound at the time of analysis. |
| Conditions | Inferred from patent SAR disclosure (CA-2860577-A1; US 2014/0378430 A1); no direct experimental head-to-head data identified. |
Why This Matters
Procurement of 1903611-38-0 rather than the unsubstituted core is necessary for any assay intended to evaluate AT₂ receptor modulation; the core scaffold lacks the aromatic-acyl motif deemed essential for target engagement by the originator patents.
- [1] McCarthy TD, Naylor A. Heterocyclic compounds as angiotensin II type 2 receptor antagonists. CA Patent CA-2860577-A1, filed 2013-01-04, published 2013-07-11, assigned to Spinifex Pharmaceuticals Pty Ltd. View Source
